molecular formula C10H10ClNS B13137367 4-Phenylthiophen-2-aminehydrochloride

4-Phenylthiophen-2-aminehydrochloride

Cat. No.: B13137367
M. Wt: 211.71 g/mol
InChI Key: UQOZXOBXTUVGNI-UHFFFAOYSA-N
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Description

4-Phenylthiophen-2-aminehydrochloride is a chemical compound with the molecular formula C10H10ClNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Additionally, the use of environmentally sustainable methods, such as metal-free dehydration and sulfur cyclization, is gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Phenylthiophen-2-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring .

Scientific Research Applications

4-Phenylthiophen-2-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenylthiophen-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylthiophen-2-aminehydrochloride is unique due to the presence of both phenyl and amine groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler counterparts .

Properties

Molecular Formula

C10H10ClNS

Molecular Weight

211.71 g/mol

IUPAC Name

4-phenylthiophen-2-amine;hydrochloride

InChI

InChI=1S/C10H9NS.ClH/c11-10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-7H,11H2;1H

InChI Key

UQOZXOBXTUVGNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)N.Cl

Origin of Product

United States

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